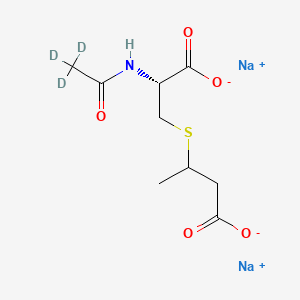

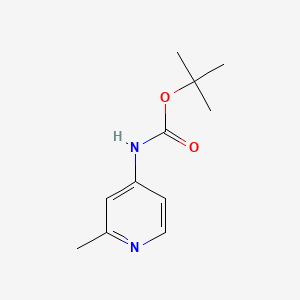

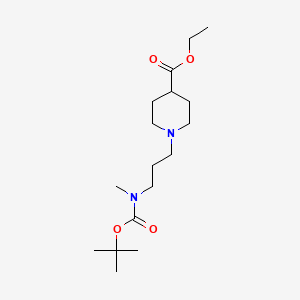

![molecular formula C6H2Br2N2O5 B578117 4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole CAS No. 1314801-35-8](/img/structure/B578117.png)

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” is a versatile material used in various scientific research1. Its unique properties enable it to be applied in diverse fields, ranging from materials science to pharmaceuticals1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole”. However, similar compounds like “4,7-Dibromobenzo[c][1,2,5]oxadiazole” have been synthesized and used as monomers for organic semiconductor synthesis2.Molecular Structure Analysis

The molecular structure of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” is not explicitly available. However, a similar compound “4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole” has a molecular formula of C6Br2N4O4S, an average mass of 383.962 Da, and a monoisotopic mass of 381.800690 Da3.Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole”. However, similar compounds have been used in photovoltaics or as fluorescent sensors4.Physical And Chemical Properties Analysis

The physical and chemical properties of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” are not explicitly available. However, a similar compound “4,7-Dibromobenzo[c][1,2,5]oxadiazole” is a solid with a melting point of 184-185 °C5.Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Characterization

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms within a five-membered ring. Oxadiazoles, including 1,2,5-oxadiazole derivatives, are recognized for their diverse biological properties, such as anti-inflammatory, antimicrobial, anticonvulsant, antitubercular, antiviral, and anticancer activities. The oxadiazole moiety, particularly the 1,3,4-oxadiazole variant, has been extensively studied for its anticancer effects, with various derivatives reported to exhibit significant biological activities. These activities are often attributed to the presence of secondary metabolites like flavones and resveratrol analogs, which are known to possess anticancer properties. The characterization and identification of such derivatives are typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR/MS) (Kim et al., 2018).

Synthetic Methodologies and Chemical Reactivity

The synthesis of oxadiazole derivatives, including those related to 4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole, involves various chemical reactions that highlight the reactivity and versatility of the oxadiazole ring. For instance, the annelation of oxadiazole oxime with acetylene under specific conditions yields NH- or N-vinyl-5,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-g]indoles, which can be further aromatized to indoles. These synthetic routes offer a glimpse into the chemical diversity and potential applications of oxadiazole derivatives in creating complex heterocyclic structures with significant biological activities (Budaev et al., 2019).

Biological Activities and Applications

Oxadiazole derivatives, including the 1,2,5-oxadiazole core, are known for a wide range of biological activities, which make them valuable in medicinal chemistry and drug design. The presence of the oxadiazole ring in pharmaceutical compounds often contributes to anticancer, antibacterial, anti-inflammatory, anti-malarial, and insecticidal properties. This highlights the therapeutic potential of oxadiazole derivatives in developing new treatments for various diseases. The exploration of these compounds in recent years has led to a better understanding of their mechanisms of action and the development of novel drugs with improved efficacy and safety profiles (Ruan et al., 2022).

Safety And Hazards

The safety and hazards of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” are not explicitly mentioned. However, a similar compound “4,7-Dibromobenzo[c][1,2,5]oxadiazole” has been classified as Acute Tox. 3 Oral and is considered combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects5.

Zukünftige Richtungen

The future directions of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” are not explicitly mentioned. However, similar compounds have been extensively researched for use in photovoltaics or as fluorescent sensors4. Their use as potential visible-light organophotocatalysts has not received any in-depth study4.

Please note that the information provided is based on the available data and there might be more recent studies or data that are not included in this analysis.

Eigenschaften

IUPAC Name |

4,7-dibromo-5,6-dihydroperoxy-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2O5/c7-1-3-4(10-15-9-3)2(8)6(14-12)5(1)13-11/h11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQAOBYGWQNRLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NON=C2C(=C1OO)Br)Br)OO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857055 |

Source

|

| Record name | 4,7-Dibromo-2,1,3-benzoxadiazole-5,6-diperoxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole | |

CAS RN |

1314801-35-8 |

Source

|

| Record name | 4,7-Dibromo-2,1,3-benzoxadiazole-5,6-diperoxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

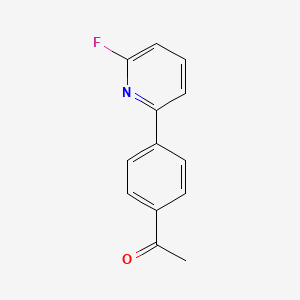

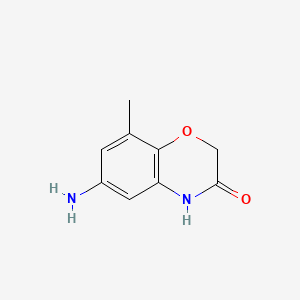

![5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide](/img/structure/B578044.png)

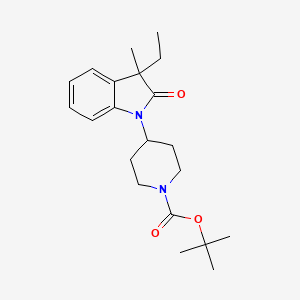

![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)